(Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine

Catalog No.
S13766468
CAS No.
M.F
C11H18N2
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine

Product Name

(Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine

IUPAC Name

N-(1-pyridin-2-ylethyl)butan-2-amine

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C11H18N2/c1-4-9(2)13-10(3)11-7-5-6-8-12-11/h5-10,13H,4H2,1-3H3

InChI Key

ZIZPMVWWVBJJLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=CC=N1

(Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine is an organic compound with the molecular formula C11H18N2. It consists of a butan-2-yl group attached to a 1-(pyridin-2-yl)ethylamine moiety. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows for diverse chemical reactivity and biological activity, making it a subject of interest in ongoing research.

  • Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring using agents like lithium aluminum hydride.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

The specific products formed depend on the reagents and conditions used during these reactions.

Research indicates that (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine exhibits potential biological activities, including antimicrobial and antifungal properties. Its mechanism of action likely involves interactions with specific molecular targets, such as receptors or enzymes, which modulate their activity and lead to various biological effects. Ongoing studies are exploring its therapeutic potential in drug development .

The synthesis of (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine typically involves several steps:

  • Starting Materials: The synthesis often begins with 3-methylpyridine and ethyl pivalate.
  • Reactions: The process includes addition, oximization, and esterification reactions. Hydroxylamine hydrochloride may also be added during the synthesis.
  • Reaction Conditions: These reactions are generally carried out under moderate conditions to optimize yield.

While industrial production methods are not extensively documented, the aforementioned synthetic routes can be scaled up for larger applications if reaction conditions are appropriately optimized .

(Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine has several applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential biological activities, contributing to medicinal chemistry.
  • Medicine: Research is ongoing to explore its therapeutic applications, particularly in drug development.
  • Industry: It is utilized in producing various chemical products and intermediates .

Studies on (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine focus on its interaction with biological macromolecules. The compound may engage in π–π interactions or hydrogen bonding with target proteins, influencing their function. These interactions are crucial for understanding its pharmacological properties and potential therapeutic uses .

Similar Compounds: Comparison

Several compounds share structural similarities with (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine:

Compound NameStructural Features
(Butan-2-yl)[1-(pyridin-4-yl)ethyl]amineSimilar structure; pyridine ring at the 4-position
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-oneDifferent functional group attached to the pyridine ring
Butyl[1-(pyridin-2-YL)ethyl]amineLacks the butan group; different chemical properties

Uniqueness

(Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to similar compounds. Its combination of aliphatic and aromatic features enhances its reactivity and potential applications in various fields .

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

178.146998583 g/mol

Monoisotopic Mass

178.146998583 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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